molecular formula C14H20N6 B8802513 Propanenitrile, 3,3',3'',3'''-(1,2-ethanediyldinitrilo)tetrakis- CAS No. 45243-86-5

Propanenitrile, 3,3',3'',3'''-(1,2-ethanediyldinitrilo)tetrakis-

Cat. No. B8802513
Key on ui cas rn: 45243-86-5
M. Wt: 272.35 g/mol
InChI Key: MXHIGVLOGPIQHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05512699

Procedure details

Preparation of CH3 (CH2)6C(O)N CH2 (CHOH)4CH2OH!--(CH2)3 !2--N(CH2)2N-- (CH2)3 -- CH2 (CHOH)4CH2OH!NC(O)(CH2 6CH3 !2One mole of ethylenediamine (60g) is added to 250 g (4.7 moles) acrylonitrile and heated to 100° C. for 2 hrs. Excess acrylonitrile is vacuum stripped to give about 200 g tetrakis (2-cyanoethyl)ethylenediamine. The nitrile is dissolved in 2 l dry methanol saturated with ammonia. It is hydrogenated in the presence of 20 Raney nickel at 100°-120° C. for 3 hrs under 1000-1500 psi hydrogen. The sample is decanted, filtered and stripped under vacuum to give about 200 g tetrakis(3-aminopropyl)ethylenediamine. The whole sample (200 g, 0.7 mole) is added to 5040g 10% aqueous glucose (2.8 mole) and reduced with hydrogen at 1500 psi in the presence of 50 g Raney nickel. The sample is decanted, filtered and stripped to give about 600 g (0.63 mole) tetrakis(glucitylaminopropyl)ethylenediamine. The latter is stripped dry and melted in 200 g propylene glycol. Methyl octanoate (398 g, 2.5 mole) is added along with 0.1 mole 25% sodium methoxide/methanol. The sample is stirred at 85° C. for 3 hrs under 0.5 arm vacuum to give the product.
[Compound]
Name
(CHOH)4CH2OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(CHOH)4CH2OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].[C:5](#[N:8])[CH:6]=[CH2:7]>>[C:5]([CH2:6][CH2:7][N:3]([CH2:7][CH2:6][C:5]#[N:8])[CH2:2][CH2:1][N:4]([CH2:7][CH2:6][C:5]#[N:8])[CH2:7][CH2:6][C:5]#[N:8])#[N:8]

Inputs

Step One
Name
(CHOH)4CH2OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
(CHOH)4CH2OH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N
Name
Quantity
250 g
Type
reactant
Smiles
C(C=C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCN(CCN(CCC#N)CCC#N)CCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 200 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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